2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid
Overview
Description
Scientific Research Applications
Synthesis and Modification of Amino Acids
The 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid, commonly known as Fmoc, is significantly used in the synthesis and modification of amino acids. For instance, Ellmerer-Müller et al. (1998) utilized the Arndt-Eistert protocol with Fmoc-protected α-amino acids, resulting in enantiomerically pure N-Fmoc-protected β-amino acids in high yields (Ellmerer-Müller et al., 1998). Similarly, Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, highlighting its utility in solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Peptide Synthesis
Fmoc is also a key component in peptide synthesis. Johnson et al. (1993) demonstrated its use as a reversible protecting group for amide bonds in peptides, aiding in the synthesis of difficult sequences (Johnson et al., 1993). Han and Bárány (1997) explored its role in protecting cysteine groups for peptide synthesis, underlining its versatility and efficiency (Han & Bárány, 1997).
Self-Assembled Structures
Fmoc-modified amino acids have been shown to form self-assembled structures. Gour et al. (2021) reported the formation of various self-assembled structures by Fmoc-modified aliphatic uncharged single amino acids, such as Fmoc-Ala-OH and Fmoc-Leu-OH, under different conditions (Gour et al., 2021).
Enzyme-Activated Surfactants
In the field of nanotechnology, Fmoc-protected amino acids have been used as surfactants for carbon nanotubes. Cousins et al. (2009) utilized these surfactants to create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).
Mechanism of Action
Target of Action
It’s known that fmoc amino acids, including fmoc-dl-homoallylglycine, are commonly used in peptide synthesis .
Mode of Action
Fmoc-DL-Homoallylglycine, like other Fmoc amino acids, is used as a coupling agent in peptide synthesis . The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain.
Result of Action
The result of Fmoc-DL-Homoallyglycine’s action is the successful synthesis of peptides with the correct amino acid sequence . These peptides can then be used in further biological or chemical experiments, contributing to our understanding of biological processes and the development of new therapeutics.
Action Environment
The action of Fmoc-DL-Homoallylglycine is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability . It is stable at room temperature and has a long shelf-life .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQXKHZCVDRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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